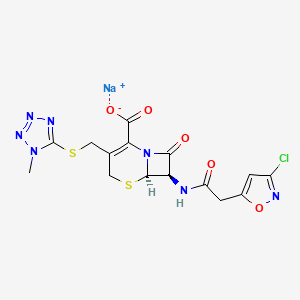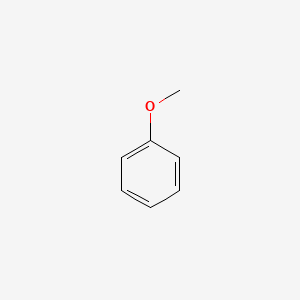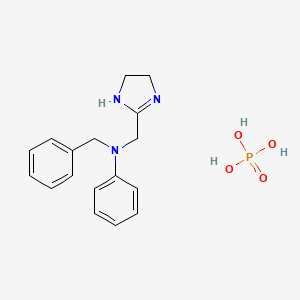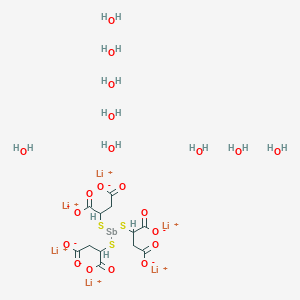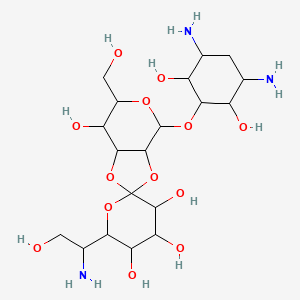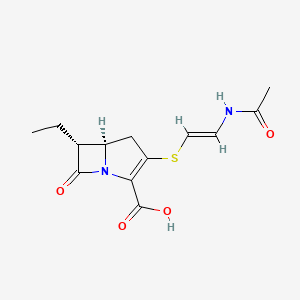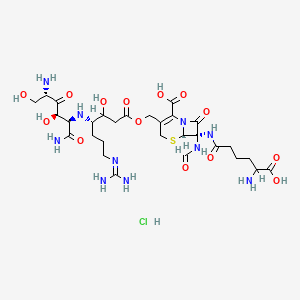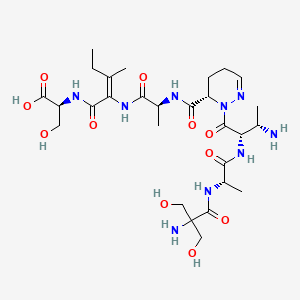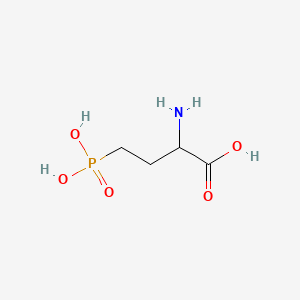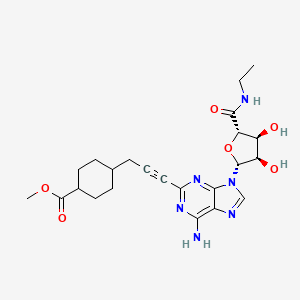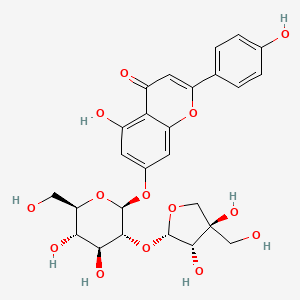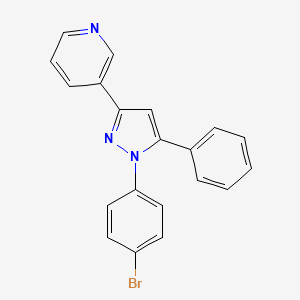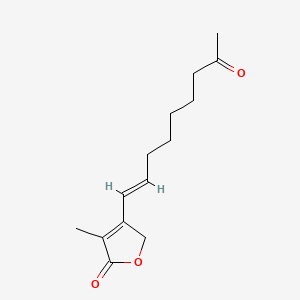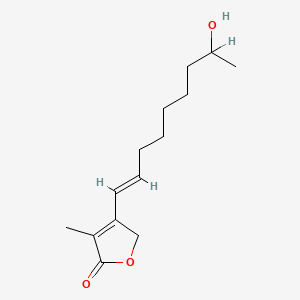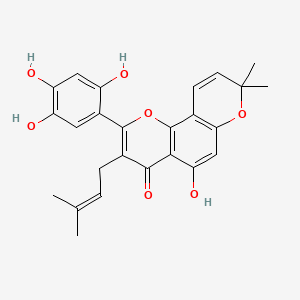
Artonin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artonin E, also known as 5’-hydroxymorusin, is a prenylated flavonoid found in Artocarpus species (Moraceae). It is most commonly found in the root and bark of 12 Artocarpus species . It has been reported to have strong cytotoxic activities and is often used as a positive control when testing the cytotoxicity of compounds isolated from various plant species .
Molecular Structure Analysis
Artonin E’s structure is that of a 3-isoprenyl 2’,4’,5’-trioxygenated flavone . Its chemical formula is C25H24O7 , and it has an exact mass of 436.15 and a molecular weight of 436.460 .Applications De Recherche Scientifique
Anticancer Properties in Breast and Ovarian Cancer Cells
Artonin E, a prenylated flavonoid isolated from Artocarpus elasticus, has shown potential in treating various cancers. In studies involving MCF-7 breast cancer cells and SKOV-3 ovarian cancer cells, Artonin E exhibited cytotoxic effects, inducing apoptosis and cell cycle arrest. It was observed to activate caspases and regulate the expression of pro-survival and pro-apoptotic Bcl-2 family members, suggesting its role in the mitochondrial pathway of apoptosis (Etti et al., 2017); (Rahman et al., 2016).
Mechanism in Triple Negative Breast Cancer Cells
In the context of triple negative breast cancer, a subtype with limited treatment options, Artonin E has demonstrated efficacy in inhibiting proliferation and inducing apoptosis. The compound's action involves the activation of both extrinsic and intrinsic caspases and the modulation of gene expression related to apoptosis (Etti et al., 2017).
Application in Lung Cancer Treatment
Artonin E has also been studied for its anti-migration and anti-invasion activities in various lung cancer cell lines. Its mechanism involves the modulation of motility-related proteins and the alteration of cell morphology, highlighting its potential as an anti-metastatic agent (Plaibua et al., 2013).
Effects on Colon Cancer Cells
In colon cancer cell lines LoVo and HCT116, Artonin E induced apoptosis through caspase activation and the MAPKs signaling pathway. This suggests its potential as a therapeutic agent for colon cancer treatment (Yangnok et al., 2022).
Cytotoxicity and Antibacterial Properties
Beyond its application in cancer treatment, Artonin E has shown notable cytotoxic activity against leukemia cells and possesses broad-spectrum antibacterial activities. This expands its potential utility in treating infectious diseases as well as cancer (Suhartati et al., 2018); (Suhartati et al., 2022).
Reduction of Breast Tumor in Mice
In vivo studies have also demonstrated the efficacy of Artonin E in reducing breast tumor burden in mice models, providing a basis for its potential clinical application in breast cancer treatment (Etti et al., 2017).
Propriétés
Numéro CAS |
129683-93-8 |
|---|---|
Nom du produit |
Artonin E |
Formule moléculaire |
C25H24O7 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)-2-(2,4,5-trihydroxyphenyl)pyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H24O7/c1-12(2)5-6-14-22(30)21-19(29)11-20-13(7-8-25(3,4)32-20)24(21)31-23(14)15-9-17(27)18(28)10-16(15)26/h5,7-11,26-29H,6H2,1-4H3 |
Clé InChI |
HDHRTQZSBFUBMJ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=CC(=C(C=C4O)O)O)C |
SMILES canonique |
CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=CC(=C(C=C4O)O)O)C |
Apparence |
Solid powder |
melting_point |
244-248°C |
Autres numéros CAS |
129683-93-8 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5'-hydroxymorusin artonin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



